

Luteolin-4'-O-glucoside: A Comparative Benchmarking Guide for Inhibitory Activity

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Compound of Interest

Compound Name: Luteolin-4'-O-glucoside

Cat. No.: B10855693

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory activity of **Luteolin-4'-O-glucoside** benchmarked against established inhibitors across various biological targets. The data presented herein is intended to facilitate informed decisions in research and development endeavors.

Executive Summary

Luteolin-4'-O-glucoside, a naturally occurring flavonoid glycoside, has demonstrated significant inhibitory potential against key enzymes and signaling pathways implicated in a range of pathological conditions. This document offers a direct comparison of its efficacy with that of well-characterized inhibitors, supported by quantitative data and detailed experimental methodologies. The primary targets discussed include Interleukin-5 (IL-5), a critical cytokine in allergic inflammation; Xanthine Oxidase, an enzyme involved in gout; and the digestive enzymes α -glucosidase and α -amylase, which are targets for anti-diabetic therapies.

Comparative Inhibitory Activity

The inhibitory potency of **Luteolin-4'-O-glucoside** and its corresponding known inhibitors are summarized below. Direct comparison of IC₅₀ values should be interpreted with caution due to potential variations in experimental conditions across different studies.

Table 1: Luteolin-4'-O-glucoside vs. Other Flavonoids on IL-5 Bioactivity

Compound	IC50 (μM)
Luteolin-4'-O-glucoside	3.7[1]
Cosmosiin	14.2[1]
Apigenin	16.4[1]
Luteolin	18.7[1]
Quercimeritrin	27.3[1]
Kaempferol	30.0[1]

Table 2: Luteolin-4'-O-glucoside (as Luteolin) vs. Known Inhibitors of Xanthine Oxidase

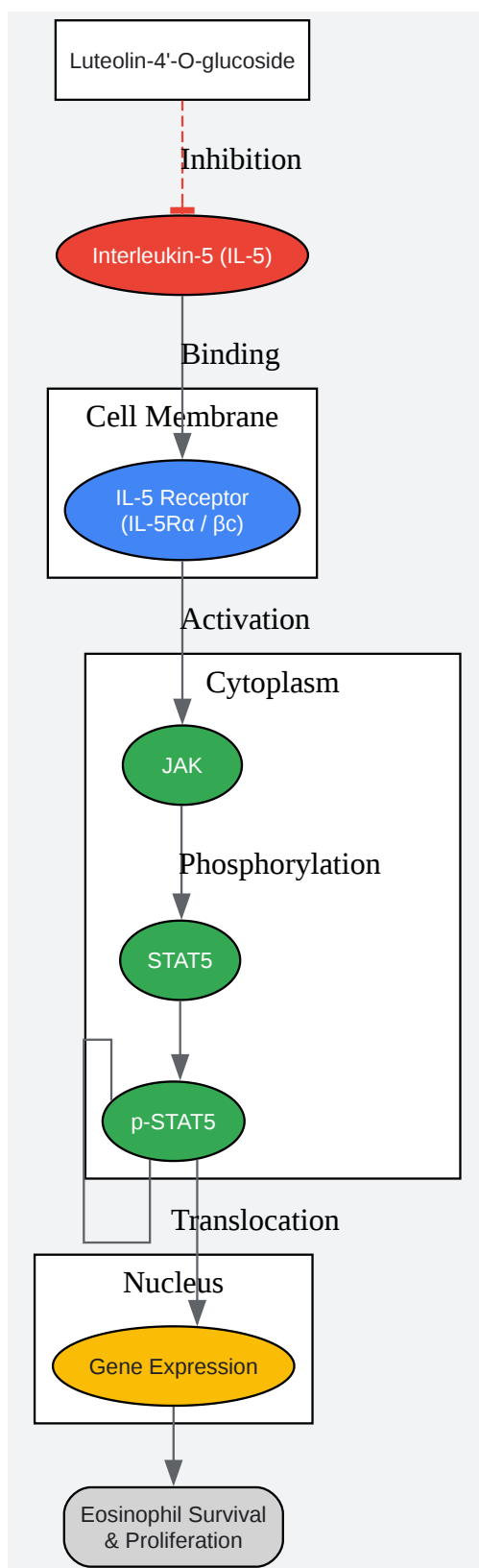
Compound	Target	IC50
Luteolin	Xanthine Oxidase	Not explicitly found for Luteolin-4'-O-glucoside, however, its aglycone, Luteolin, is a known inhibitor.
Allopurinol	Xanthine Oxidase	~7.2 μM[2], 0.11-0.13 μg/mL[3]

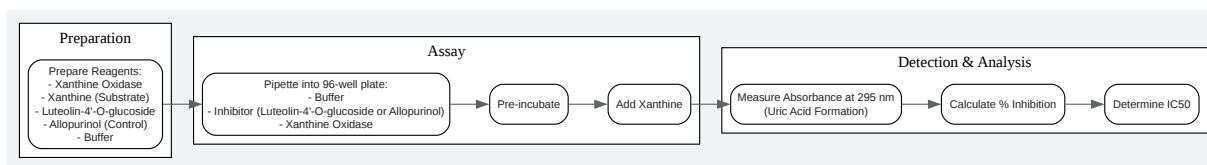
Table 3: Luteolin-4'-O-glucoside (as Luteolin) vs. Known Inhibitors of α-Glucosidase and α-Amylase

Compound	Target	IC50
Luteolin	α -Glucosidase	Luteolin has an IC50 of approximately 32.3 μ M.[4] Luteolin 7-O-glucoside is a strong inhibitor.[5]
Acarbose	α -Glucosidase	11 nM, widely variable in other reports (e.g., 262.32 μ g/mL)[6]
Luteolin	α -Amylase	Luteolin is an effective inhibitor, though less potent than acarbose.[5]
Acarbose	α -Amylase	IC50 values vary, for instance, 617.23 μ g/mL.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.





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